molecular formula C9H15NO2 B2465198 (4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol CAS No. 1516182-48-1

(4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol

Cat. No.: B2465198
CAS No.: 1516182-48-1
M. Wt: 169.224
InChI Key: GOWXTILIGZBVBS-UHFFFAOYSA-N
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Description

(4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the fourth position, a propyl group at the fifth position, and a hydroxymethyl group at the third position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-5-propyl-1,2-oxazole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the third position.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.

    Substitution: The ethyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of (4-Ethyl-5-propyl-1,2-oxazol-3-yl)carboxylic acid.

    Reduction: Formation of 4-ethyl-5-propyl-1,2-dihydro-oxazole.

    Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

(4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-5-propyl-1,2-oxazol-3-yl)methanol
  • (4-Ethyl-5-butyl-1,2-oxazol-3-yl)methanol
  • (4-Ethyl-5-propyl-1,2-oxazol-3-yl)ethanol

Uniqueness

(4-Ethyl-5-propyl-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethyl and propyl groups with the hydroxymethyl group at the third position of the oxazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-ethyl-5-propyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-5-9-7(4-2)8(6-11)10-12-9/h11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWXTILIGZBVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)CO)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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